molecular formula C9H11NO2 B13029628 2-Ethyl-6-hydroxybenzamide

2-Ethyl-6-hydroxybenzamide

Cat. No.: B13029628
M. Wt: 165.19 g/mol
InChI Key: PYMGENPIDDEILO-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both an ethyl group and a hydroxyl group on the benzamide structure imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Ethyl-6-hydroxybenzoic acid or 2-Ethyl-6-ketobenzamide.

    Reduction: 2-Ethyl-6-hydroxybenzylamine.

    Substitution: 2-Bromo-6-hydroxybenzamide.

Scientific Research Applications

2-Ethyl-6-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-hydroxybenzamide
  • 2-Ethyl-6-methoxybenzamide
  • 2-Ethyl-6-aminobenzamide

Uniqueness

2-Ethyl-6-hydroxybenzamide is unique due to the specific positioning of the ethyl and hydroxyl groups on the benzamide ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-ethyl-6-hydroxybenzamide

InChI

InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(11)8(6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12)

InChI Key

PYMGENPIDDEILO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(=O)N

Origin of Product

United States

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